molecular formula C11H14FN B15271751 N-(cyclopropylmethyl)-3-fluoro-2-methylaniline

N-(cyclopropylmethyl)-3-fluoro-2-methylaniline

Cat. No.: B15271751
M. Wt: 179.23 g/mol
InChI Key: IJFLEJJNBGIHEU-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-3-fluoro-2-methylaniline is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of a 3-fluoro-2-methylaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3-fluoro-2-methylaniline typically involves the reaction of 3-fluoro-2-methylaniline with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-3-fluoro-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce fully saturated compounds.

Scientific Research Applications

N-(cyclopropylmethyl)-3-fluoro-2-methylaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3-fluoro-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-2-methylaniline
  • N-(cyclopropylmethyl)-3-chloro-2-methylaniline
  • N-(cyclopropylmethyl)-3-fluoroaniline

Uniqueness

N-(cyclopropylmethyl)-3-fluoro-2-methylaniline is unique due to the presence of both the cyclopropylmethyl group and the fluorine atom. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

N-(cyclopropylmethyl)-3-fluoro-2-methylaniline

InChI

InChI=1S/C11H14FN/c1-8-10(12)3-2-4-11(8)13-7-9-5-6-9/h2-4,9,13H,5-7H2,1H3

InChI Key

IJFLEJJNBGIHEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NCC2CC2

Origin of Product

United States

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